1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
Overview
Description
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H6F3NO2. It has a molecular weight of 217.15 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene consists of a benzene ring substituted with a nitrovinyl group and a trifluoromethyl group . Further analysis such as NMR, HPLC, LC-MS, UPLC would provide more detailed information about the molecular structure .Scientific Research Applications
Degradation and Environmental Impact
A study on nitisinone, which contains a similar nitro and trifluoromethyl functional group arrangement, outlines its degradation processes and identifies stable degradation products. This research is critical for understanding the environmental impact and stability of such compounds, providing insights into possible risks and benefits of their applications in medicine (Barchańska et al., 2019).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives showcase the versatility of benzene-based structures in supramolecular self-assembly, highlighting their potential applications in nanotechnology, polymer processing, and biomedical fields. This indicates the broader utility of benzene derivatives, including 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, in designing complex molecular architectures (Cantekin et al., 2012).
Heterocyclic Chemistry and Biological Significance
The study of triazine scaffolds, which are related to the chemical structure of interest through the presence of aromatic nitro groups, illustrates the importance of these compounds in medicinal chemistry. Their broad spectrum of biological activities emphasizes the potential of nitro-containing aromatic compounds in drug development (Verma et al., 2019).
Nucleophilic Substitution Reactions
Research on the nucleophilic aromatic substitution of the nitro group provides fundamental insights into the reactivity of nitro-aromatic compounds, relevant to understanding the chemical behavior of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene and its potential applications in synthetic organic chemistry (Pietra et al., 1972).
properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-7(2-4-8)5-6-13(14)15/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATQYSSYYQMLHV-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350840 | |
Record name | 1-[(E)-2-Nitroethenyl]-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene | |
CAS RN |
99696-01-2, 93628-97-8 | |
Record name | 1-[(E)-2-Nitroethenyl]-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-Nitro-4-(trifluoromethyl)styrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[(1E)-2-nitroethenyl]-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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